Dibenzo[e,l]pyrene-d14
Description
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Properties
Molecular Formula |
C₂₄D₁₄ |
|---|---|
Molecular Weight |
316.45 |
Synonyms |
Dibenzo[fg,op]naphthacene-d14; 1,2:6,7-Dibenzpyrene-d14; NSC 87522 |
Origin of Product |
United States |
Context of Dibenzo E,l Pyrene As a High Molecular Weight Polycyclic Aromatic Hydrocarbon Pah
Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. ontosight.ai Dibenzo[e,l]pyrene (B48497) is classified as a high molecular weight PAH, specifically with the chemical formula C₂₄H₁₄ and a molecular weight of 302.376 g/mol . wikipedia.org It is one of five isomers of dibenzopyrene, which also include dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[a,l]pyrene (B127179). wikipedia.org These compounds are typically formed from the incomplete combustion of organic materials such as coal, wood, and gasoline. wikipedia.org
Dibenzo[e,l]pyrene itself is recognized as a potent carcinogen and mutagen. ontosight.ai Its chemical structure, featuring ortho- and peri-fused polycyclic arenes, contributes to its biological activity. nih.gov The significance of dibenzopyrenes, including the [e,l] isomer, is underscored by their inclusion in lists of priority pollutants for environmental monitoring due to their suspected human carcinogenicity. wikipedia.org
Significance of Deuterated Analogues Dibenzo E,l Pyrene D14 in Contemporary Academic Research
In analytical chemistry, particularly in studies involving mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving accurate quantification of target analytes. Dibenzo[e,l]pyrene-d14, where 14 hydrogen atoms are replaced by deuterium (B1214612), serves this exact purpose. pharmaffiliates.com
The key advantages of using this compound as an internal standard include:
Similar Chemical and Physical Properties: Deuterated PAHs exhibit nearly identical chemical and physical behavior to their non-deuterated counterparts during sample preparation and analysis. nasa.gov This ensures that any loss of the target analyte during extraction or other procedures is mirrored by the internal standard.
Distinct Mass-to-Charge Ratio: The increased mass of this compound (316.454 g/mol ) due to the presence of deuterium allows it to be easily distinguished from the native Dibenzo[e,l]pyrene (B48497) (302.368 g/mol ) by a mass spectrometer. lgcstandards.comcymitquimica.com This distinction is fundamental for accurate quantification, as the ratio of the native analyte to the known concentration of the internal standard can be precisely measured.
Improved Accuracy and Precision: By compensating for variations in sample matrix effects and instrument response, the use of deuterated internal standards significantly improves the accuracy and precision of analytical methods like gas chromatography-mass spectrometry (GC-MS). thermofisher.com
Overview of Key Research Domains for Dibenzo E,l Pyrene and Its Isotopologues
Gas-Phase Synthesis and Reaction Pathways of Dibenzo[e,l]pyrene
The foundational mechanism for the gas-phase synthesis of Dibenzo[e,l]pyrene is the Phenyl Addition–Dehydrocyclization (PAC) pathway. uhmreactiondynamics.org This process is considered a more efficient route for rapid molecular mass growth of PAHs compared to stepwise additions of smaller C₂ building blocks like acetylene. uhmreactiondynamics.org The reaction unfolds through several key steps:
Addition : A phenyl radical attacks the triphenylene (B110318) molecule, specifically at the peri-position, forming a covalent bond. This addition to the C1 carbon of triphenylene proceeds over a small energy barrier to form a stabilized intermediate. uhmreactiondynamics.org
Cyclization : The newly formed intermediate undergoes intramolecular rearrangement and ring closure. uhmreactiondynamics.org
Dehydrogenation : The reaction terminates through subsequent hydrogen atom elimination steps, leading to the aromatization of the new ring system and the formation of the final Dibenzo[e,l]pyrene product. uhmreactiondynamics.org
This phenyl radical-mediated ring annulation showcases a versatile and efficient pathway for synthesizing large PAHs that can serve as building blocks for larger carbonaceous nanostructures. uhmreactiondynamics.org
The experimental validation and mechanistic exploration of the Dibenzo[e,l]pyrene formation have been significantly advanced by the use of Photoelectron Photoion Coincidence (PEPICO) spectroscopy. rsc.orgrsc.org This powerful analytical technique, often combined with tunable vacuum ultraviolet (VUV) photoionization, allows for isomer-selective detection of reaction intermediates and products in real-time. uhmreactiondynamics.org
In the study of the phenyl radical and triphenylene reaction, a high-temperature chemical microreactor was coupled with molecular beam experiments and PEPICO spectroscopy. uhmreactiondynamics.org This setup enabled the explicit experimental confirmation of Dibenzo[e,l]pyrene formation. uhmreactiondynamics.org PEPICO spectroscopy provides crucial data that helps untangle complex reaction mechanisms, offering insights into pollutant formation and the chemistry of combustion. acs.orgacs.org The combination of mass-selected threshold photoelectron spectra and Franck-Condon simulations provides clear evidence for the formation of Dibenzo[e,l]pyrene in the phenyl–triphenylene system. uhmreactiondynamics.org
In conjunction with experimental methods, ab initio electronic structure calculations are essential for exploring the potential energy surface of the reaction pathways. uhmreactiondynamics.org Computational methods, such as Density Functional Theory (DFT) and coupled-cluster calculations (CCSD(T)), are used to predict the structures of intermediates and transition states, as well as their relative energies. uhmreactiondynamics.orgarxiv.org
For the reaction of a phenyl radical with triphenylene, calculations predict that the initial addition to the C1 carbon of triphenylene has a small entrance barrier of 10 kJ mol⁻¹ and forms a highly stabilized intermediate [i1]. uhmreactiondynamics.org The subsequent reaction pathway involves hydrogen atom loss, cyclization, and a final hydrogen elimination to yield Dibenzo[e,l]pyrene. uhmreactiondynamics.org These calculations reveal that the highest energy barriers in the pathway are associated with hydrogen abstraction steps, indicating that the reaction can only proceed efficiently at high temperatures. uhmreactiondynamics.org
| Step | Description | Relative Energy (kJ mol⁻¹) |
| Reactants | Phenyl Radical + Triphenylene | 0 |
| Barrier | Phenyl addition to C1 | +10 |
| Intermediate [i1] | Phenyl-triphenylene adduct | -129 |
| Intermediate [i2] | After H-atom loss | -23 |
| Product | Dibenzo[e,l]pyrene + 2H | - |
| This table summarizes the calculated energies for key steps in the formation of Dibenzo[e,l]pyrene from a phenyl radical and triphenylene, as determined by electronic structure calculations. uhmreactiondynamics.org |
Formation in High-Temperature Environments
The reaction mechanisms described are particularly relevant to extreme environments where temperatures are sufficiently high to overcome the reaction barriers. uhmreactiondynamics.org Such conditions are found in both terrestrial and extraterrestrial settings. acs.org
Combustion flames provide the necessary high-temperature conditions for the phenyl addition–dehydrocyclization (PAC) mechanism to occur. uhmreactiondynamics.org The formation of PAHs is a well-known aspect of incomplete combustion, and the PAC pathway represents a significant channel for the growth of complex PAHs like Dibenzo[e,l]pyrene from smaller aromatic precursors. uhmreactiondynamics.orgacs.org Astrochemical reaction models for PAH formation are often derived from those developed in combustion research. uhmreactiondynamics.org
The outflows of carbon-rich Asymptotic Giant Branch (AGB) stars create circumstellar envelopes with temperatures exceeding 1,000 K, which are ideal for the gas-phase synthesis of complex PAHs. uhmreactiondynamics.org The detection of PAHs in carbonaceous chondrites, supported by isotopic analysis, points to a circumstellar origin. uhmreactiondynamics.orguhmreactiondynamics.org The phenyl radical-mediated formation of Dibenzo[e,l]pyrene is a viable pathway in these environments. uhmreactiondynamics.orgrsc.org Furthermore, the low-lying, "floppy" out-of-plane bending vibrational modes of the Dibenzo[e,l]pyrene molecule are easily populated at the high temperatures found in circumstellar envelopes, making it a strong candidate for detection in far-infrared astronomical surveys. uhmreactiondynamics.orgrsc.org
Strategies for Deuterated Analog Synthesis in Laboratory Settings
The synthesis of deuterated polycyclic aromatic hydrocarbons (PAHs), such as this compound, is a critical endeavor for various research applications, including their use as internal standards in quantitative mass spectrometry analysis and in metabolic studies. While specific, detailed laboratory procedures for the synthesis of this compound are not extensively published, general strategies for the deuteration of PAHs can be applied. These methods typically involve the exchange of hydrogen atoms for deuterium (B1214612) atoms on a pre-existing PAH scaffold.
One of the most common and effective methods for achieving high levels of deuteration in PAHs is through acid-catalyzed hydrogen-deuterium (H/D) exchange. This approach often utilizes strong deuterated acids in conjunction with a suitable solvent. For instance, a mixture of deuterated trifluoroacetic acid (TFA-d) and deuterium oxide (D₂O) can serve as a potent deuterating medium. The reaction mechanism involves the electrophilic attack of a deuteron (B1233211) (D⁺) on the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton (H⁺). Repetition of this process across all aromatic positions leads to the fully deuterated analog.
Another powerful technique for the perdeuteration of PAHs is microwave-assisted synthesis. researchgate.net This method can significantly reduce reaction times and improve deuterium incorporation efficiency. researchgate.net A typical procedure involves dissolving the parent hydrocarbon in a deuterated solvent, such as dimethylformamide-d₇ (DMF-d₇), in the presence of a strong base like potassium tert-butoxide. researchgate.net Microwave irradiation of this mixture accelerates the H/D exchange process, leading to high isotopic purity of the final product. researchgate.net For example, this microwave-assisted method has been successfully used to convert corannulene (B50411) to corannulene-d₁₀ with greater than 98% deuterium incorporation in just one hour. researchgate.net
Electrocatalytic methods also present a viable route for the reductive deuteration of arenes. bohrium.com This technique employs a nitrogen-doped electrode and D₂O to achieve perdeuteration. bohrium.com While this method often results in saturated cyclic compounds, it highlights an innovative approach to deuterium labeling. bohrium.com
For the specific synthesis of this compound, a plausible laboratory strategy would involve the direct deuteration of unlabeled Dibenzo[e,l]pyrene. The parent compound can be synthesized through various means, including gas-phase reactions involving the phenyl radical and triphenylene. rsc.org Once the Dibenzo[e,l]pyrene is obtained, it can be subjected to one of the aforementioned deuteration methods.
The table below outlines a hypothetical laboratory synthesis for this compound based on established deuteration methodologies for PAHs.
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1 | Dibenzo[e,l]pyrene, Deuterated Acid (e.g., CF₃COOD/D₂O), Heat | H/D Exchange | Substitution of hydrogen atoms with deuterium on the aromatic rings. |
| 2 | Work-up with H₂O and organic solvent (e.g., Dichloromethane) | Neutralization and Extraction | Isolation of the crude deuterated product from the acid catalyst. |
| 3 | Purification by Column Chromatography (Silica gel, Hexane) | Separation | Removal of any unreacted starting material and impurities. |
| 4 | Characterization by Mass Spectrometry and NMR Spectroscopy | Analysis | Confirmation of the molecular weight (316.45 g/mol ) and the degree of deuteration. cymitquimica.comsapphirebioscience.comusbio.net |
The efficiency of deuterium incorporation is a critical parameter in the synthesis of deuterated standards. The following table presents typical deuterium incorporation rates achieved for other PAHs using various methods, which can be indicative of the expected results for this compound.
| Polycyclic Aromatic Hydrocarbon | Deuteration Method | Deuterium Incorporation (%) |
| Corannulene | Microwave-assisted t-BuOK/DMF-d₇ | >98 |
| Pyrene (B120774) | Deprotonation/reprotonation with t-BuOK/DMF-d₇ | >95 |
| para-Terphenyl | Arenium acid catalyst in C₆D₆ | High |
| Fluoranthene | Arenium acid catalyst in C₆D₆ | High |
| Triphenylene | Arenium acid catalyst in C₆D₆ | High |
Chromatographic Separation Techniques for Dibenzo[e,l]pyrene and Related Isomers
Chromatographic techniques are essential for separating Dibenzo[e,l]pyrene from its isomers and other interfering compounds present in a sample. The choice of technique depends on the specific requirements of the analysis, including the complexity of the sample and the desired level of resolution.
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like PAHs. nih.gov In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase.
For the analysis of Dibenzo[e,l]pyrene and its isomers, the selection of the GC column's stationary phase is crucial. acs.org Different stationary phases, such as 5% and 50% phenyl methylpolysiloxane and dimethyl (50% liquid crystalline) polysiloxane, have been compared to optimize the separation of PAH isomers with molecular weights of 300 and 302. acs.org The elution order of PAHs is influenced by factors like their boiling points and the specific interactions with the stationary phase.
High-performance liquid chromatography is another powerful technique for separating PAHs, particularly for less volatile or thermally labile compounds. mdpi.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is achieved based on the analytes' differential affinity for the stationary and mobile phases.
For Dibenzo[e,l]pyrene analysis, reversed-phase HPLC is commonly employed, often using a C18 column. chromatographyonline.comrestek.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of PAHs within a single analytical run. mdpi.com However, co-elution of isomers, such as benzo[a]pyrene (B130552) and dibenzo[a,l]pyrene (B127179), can occur under standard HPLC conditions, necessitating further analytical steps for unambiguous identification. mdpi.comresearchgate.net
The separation of structurally similar PAH isomers, such as the various dibenzopyrenes, presents a significant analytical challenge. mdpi.com To address this, advanced column technologies have been developed for both GC and HPLC.
In GC, the use of specialized stationary phases is key. For instance, columns with a 50% phenyl stationary phase have demonstrated good separation for many PAH isomers. chromatographyonline.com Ionic liquid (IL) stationary phases have also shown unique selectivity for PAHs, enabling the separation of isomers that co-elute on traditional polysiloxane columns. mdpi.comchromatographytoday.com For example, an SLB®-ILPAH column can provide baseline separation of dibenz[a,h]anthracene (B1670416) and indeno[1,2,3-cd]pyrene, which often co-elute on other columns. chromatographytoday.com
In HPLC, columns with unique stationary phases have been developed to enhance isomer resolution. The Acclaim™ C30 column, for example, offers high shape selectivity, which is beneficial for separating hydrophobic, structurally related isomers. thermofisher.com This can lead to improved resolution compared to standard C18 columns. thermofisher.com
The table below summarizes the characteristics of different column technologies used for the separation of Dibenzo[e,l]pyrene and its isomers.
| Chromatography Type | Column Technology | Stationary Phase | Key Advantages for Dibenzo[e,l]pyrene Isomer Separation |
| Gas Chromatography (GC) | Standard Capillary Columns | 5% or 50% Phenyl Methylpolysiloxane | Good general-purpose separation of many PAH isomers. acs.org |
| Gas Chromatography (GC) | Ionic Liquid (IL) Columns | Ionic Liquid | Unique selectivity, enabling separation of co-eluting isomers. mdpi.comchromatographytoday.com |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 Columns | Octadecylsilane | Robust and widely used for PAH analysis. chromatographyonline.comrestek.com |
| High-Performance Liquid Chromatography (HPLC) | High Shape Selectivity Columns | C30 Alkyl Silane | Enhanced resolution of structurally similar, hydrophobic isomers. thermofisher.com |
Mass Spectrometric Detection and Quantification
Mass spectrometry is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and selectivity for the analysis of this compound and its non-deuterated counterpart.
GC-MS is a robust and widely used method for the definitive identification and quantification of PAHs in various matrices, including environmental and food samples. nih.govcoresta.orgdiva-portal.org After separation by GC, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification.
For the analysis of Dibenzo[e,l]pyrene, which has a molecular weight of 302, GC-MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govresearchgate.net In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving detection limits. perkinelmer.com For Dibenzo[e,l]pyrene and its isomers, the molecular ion at m/z 302 is typically monitored for quantification. perkinelmer.com this compound, with a molecular weight of 316, would be monitored at its corresponding molecular ion.
The table below shows typical ions monitored in GC-MS analysis for Dibenzo[e,l]pyrene.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dibenzo[a,l]pyrene | 302 | 151 | 150 |
| Dibenzo[a,e]pyrene | 302 | 151 | 150 |
| Dibenzo[a,i]pyrene | 302 | 151 | 150 |
| Dibenzo[a,h]pyrene | 302 | 151 | 150 |
| Data sourced from a study on PAH analysis in meat. perkinelmer.com |
GC-tandem mass spectrometry (GC-MS/MS) offers an even higher level of selectivity and sensitivity compared to single-quadrupole GC-MS, which is particularly advantageous for analyzing trace levels of Dibenzo[e,l]pyrene in complex matrices. thermofisher.comgcms.cz In GC-MS/MS, a precursor ion (typically the molecular ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces matrix interference and improves the signal-to-noise ratio. thermofisher.comjeol.com
For instance, a method for analyzing 15 PAHs in tobacco products utilizes GC-MS/MS with a calibration range of 0.2 ng/mL to 250 ng/mL. coresta.org The use of an internal standard, such as Dibenzo[a,i]pyrene-d14, is crucial for accurate quantification. coresta.org The optimized multiple reaction monitoring (MRM) parameters, including precursor and product ions and collision energies, are specific to each analyte and are essential for achieving the desired sensitivity and selectivity. researchgate.net The use of advanced ion sources, such as the Thermo Scientific™ Advanced Electron Ionization (AEI) source, can further enhance sensitivity and improve detection limits. thermofisher.com
The following table presents an example of GC-MS/MS parameters for PAH analysis.
| Parameter | Setting |
| GC System | TRACE 1610 GC |
| MS System | TSQ 9610 triple quadrupole GC-MS/MS |
| Ion Source | Advanced EI |
| Ion Source Temperature | 280 °C |
| Transfer Line Temperature | 280 °C |
| Data Acquisition Mode | Timed SRM |
| These parameters are from a study on the analysis of 16 PAHs using GC-MS/MS. thermofisher.com |
Liquid Chromatography-Gas Chromatography-Mass Spectrometry (LC-GC-MS)
The hyphenation of liquid chromatography (LC) with gas chromatography-mass spectrometry (GC-MS) provides a powerful automated system for the analysis of polycyclic aromatic hydrocarbons (PAHs) in complex environmental matrices. researchgate.net This technique allows for sample cleanup and fractionation by LC prior to the high-resolution separation and sensitive detection offered by GC-MS. researchgate.net
In the analysis of high molecular weight PAHs, including dibenzopyrene isomers, LC-GC-MS has proven to be a successful approach. researchgate.net For instance, a method was developed for the analysis of dibenzo[a,l]pyrene, dibenzo[a,h]pyrene, and dibenzo[a,i]pyrene in diesel and air particulate matter. This method utilizes ultrasonically assisted extraction followed by silica (B1680970) solid-phase extraction (SPE) for pre-separation and isolation, with final separation and detection by LC-GC-MS. researchgate.net The system can separate over 25 potential PAH isomers with a molecular weight of 302. researchgate.net
The LC stage effectively removes interfering compounds, while the GC-MS provides the specificity and sensitivity required for the identification and quantification of individual isomers. researchgate.net Despite challenges such as the difficult extraction of high molecular weight PAHs from diesel particulate matter, the LC-GC-MS method demonstrates good agreement with certified reference values for standard reference materials like SRM 1649a (urban dust). researchgate.net
Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for the quantitative analysis of PAHs, including Dibenzo[e,l]pyrene. This technique involves the addition of a known amount of an isotopically labeled internal standard, such as this compound, to the sample at the beginning of the analytical process. nih.gov The use of a deuterated standard, which is chemically identical to the analyte but has a different mass, allows for the correction of analyte losses that may occur during sample preparation, extraction, and cleanup. nih.govoup.com
This methodology ensures that the concentration of each analyte is compensated for any variations in the sample preparation, leading to more reliable and accurate results. nih.gov IDMS is particularly valuable when analyzing complex matrices where significant matrix effects and analyte losses are common. oup.com The precision of the method is generally satisfactory, with relative standard deviation (R.S.D.) values typically falling within acceptable ranges for trace analysis. nih.gov For example, in the analysis of olive pomace oil, the R.S.D. values for all PAHs were in the range of 3.6-12.7%. nih.gov
The accuracy of IDMS methods is often validated by analyzing certified reference materials (CRMs). nih.gov The linearity of the response curves is a critical parameter, and for PAH analysis using IDMS, determination coefficients (R²) are typically greater than 0.99, indicating a strong linear relationship between the concentration and the response. nih.govnih.gov
This compound as an Internal Standard in PAH Analysis
Applications in Environmental Sample Analysis
This compound is utilized as an internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) in a variety of environmental samples. Its structural similarity to the target analytes makes it an effective tool for quantifying PAHs in complex matrices such as plant leaves, sediment, and water. oup.comnih.govgov.scot In a study determining 31 PAHs in plant leaves, a mixture of deuterated PAHs, including a dibenzo[a,h]anthracene-d14, was used as internal standards to correct for variations in the GC-MS response and potential losses during sample preparation. nih.goveuropa.eu
Similarly, in the analysis of PAHs in bulk lake sediments, deuterated PAHs are employed as internal standards to account for routine variations in the chromatographic system's response. oup.com The use of internal standards is crucial for achieving accurate quantification in such complex environmental matrices. oup.com For the analysis of hydrocarbons in marine sediment and biota, a suite of deuterated aromatic internal standards, including d14-dibenz[a,h]anthracene, is added to the samples before extraction to ensure accurate quantification. gov.scot
The following table summarizes the use of deuterated internal standards in various environmental sample analyses:
| Sample Matrix | Analytical Method | Purpose of Internal Standard |
| Plant Leaves | GC-MS | Eliminate interferences of the environmental matrix on quantitative analysis. nih.gov |
| Lake Sediments | GC-MS | Account for routine variations in the response of the chromatographic system. oup.com |
| Marine Sediments & Biota | GC-MS | Quantify hydrocarbon concentrations accurately. gov.scot |
Applications in Foodstuff Analysis
The analysis of polycyclic aromatic hydrocarbons (PAHs) in foodstuffs is critical for ensuring food safety. nih.gov Dibenzo[a,i]pyrene-d14, a deuterated analog of dibenzopyrene, serves as a crucial internal standard in these analytical methods. journal-of-agroalimentary.ro Its use helps to accurately quantify the levels of carcinogenic PAHs in various food products, particularly those that undergo processing methods like smoking, which can lead to PAH formation. nih.govjournal-of-agroalimentary.ro
In a study analyzing PAHs in smoked fish, Dibenzo[a,i]pyrene-d14 was used as an internal standard alongside other perdeuterated PAHs. journal-of-agroalimentary.ro The addition of these internal standards is a key step in the analytical procedure, occurring before the extraction and sample clean-up stages. journal-of-agroalimentary.ro This ensures that any losses of the target analytes during these processes are accounted for, leading to more accurate and reliable results. nih.gov Isotope dilution mass spectrometry, which employs these labeled standards, is a preferred method for the quantification of PAHs in food matrices due to its high precision and accuracy. europa.eu
The European Union has established performance criteria for methods of analysis for the official control of PAH levels in food, emphasizing the need for reliable analytical techniques. europa.eu The use of internal standards like Dibenzo[a,i]pyrene-d14 is integral to meeting these requirements.
The following table presents data on the use of Dibenzo[a,i]pyrene-d14 in food analysis:
| Food Matrix | Analytical Method | Role of Dibenzo[a,i]pyrene-d14 |
| Smoked Fish | GC-MS | Internal standard for quantification of 15 PAHs. journal-of-agroalimentary.ro |
| Various Foodstuffs | Isotope Dilution GC-MS | Internal standard for accurate quantification to meet regulatory requirements. europa.eu |
Applications in Tobacco and Tobacco Product Analysis
In the analysis of polycyclic aromatic hydrocarbons (PAHs) in tobacco and its products, Dibenzo[a,i]pyrene-d14 is utilized as an internal standard. coresta.org A CORESTA recommended method for the determination of 15 PAHs in tobacco and tobacco products by GC-MS/MS specifies the use of a working internal standard solution containing Dibenzo[a,i]pyrene-d14. coresta.org This solution is added to the tobacco samples prior to extraction. coresta.org
The method details the preparation of a primary stock solution of Dibenzo[a,i]pyrene-d14, which is then used to create the working internal standard solution. coresta.org The concentration of Dibenzo[a,i]pyrene-d14 in the prepared working solution is 1500 ng/ml. coresta.org This internal standard is crucial for the accurate quantification of various PAHs, including the highly carcinogenic Dibenzo[a,l]pyrene, in the complex matrix of tobacco smoke. researchgate.netmdpi.com
A collaborative study on PAHs in tobacco and tobacco products also reported the use of Dibenzo(a,i)pyrene-D14 as an internal standard by participating laboratories. coresta.org The analysis of PAHs in smokeless tobacco products has also been developed using GC-MS, where a mixture of stable isotope-labeled internal standards is employed to ensure accuracy. nih.gov
The following table outlines the use of Dibenzo[a,i]pyrene-d14 in tobacco analysis:
| Product | Analytical Method | Role of Dibenzo[a,i]pyrene-d14 |
| Tobacco and Tobacco Products | GC-MS/MS | Internal standard for the determination of 15 PAHs. coresta.org |
| Tobacco and Tobacco Products | GC-MS | Internal standard in a collaborative study for PAH analysis. coresta.org |
| Smokeless Tobacco | GC-MS | Part of a mixture of stable isotope-labeled internal standards for PAH analysis. nih.gov |
Role in Method Development and Validation for Complex Matrices
The development and validation of analytical methods for the determination of polycyclic aromatic hydrocarbons (PAHs) in complex matrices heavily rely on the use of isotopically labeled internal standards like this compound. europa.eunih.gov The complexity of the sample matrix is a critical factor in PAH analysis, often being more significant than the choice of the final detection technique. europa.eu The use of deuterated internal standards, such as d14-dibenzo[a,h]anthracene, is a cornerstone of the internal standard method for quantification. europa.eu
In method validation, these internal standards are essential for assessing key performance parameters such as recovery and precision. oup.comnih.gov For instance, in the validation of a method for analyzing PAHs in bulk lake sediments, deuterated PAHs were used as internal standards to correct for losses during sample preparation and to account for variations in the chromatographic system's response. oup.com The recovery rates of these standards provide a measure of the method's accuracy. nih.govoup.com
Furthermore, in the preparation of reference materials for PAHs in baby food, isotopically labeled compounds, including dibenzo[a,i]pyrene-D14, were used as internal standards for the quantification of analytes. nih.gov The use of such standards is integral to establishing the reliability and accuracy of analytical methods for challenging matrices. europa.eunih.gov
The following table summarizes the role of deuterated internal standards in method development and validation:
| Matrix | Purpose | Key Findings |
| Fast Pyrolysis Bio-oils | Method Development | The nature and complexity of the sample pre-treatment are crucial, and internal standards are used for quantification. europa.eu |
| Bulk Lake Sediments | Method Validation | Deuterated PAHs are used to rectify losses during sample preparation and account for variations in the chromatographic system. oup.com |
| Baby Food Reference Materials | Material Preparation | Isotopically labelled compounds, including dibenzo[a,i]pyrene-D14, are used as internal standards for analyte quantification. nih.gov |
| Olive Pomace Oil | Method Validation | Labeled compounds added as internal standards at the beginning of the process ensure compensation for variations in sample preparation. nih.gov |
| Smoked Meat | Method Validation | A validated method using GC/MS with isotope internal standards showed excellent precision, linearity, recovery, and detection limits. perkinelmer.com |
Environmental Distribution, Transport, and Transformation Research
Sources and Emissions from Incomplete Combustion Processes
Motor Vehicle Exhaust
Dibenzopyrenes are products of incomplete fuel combustion and have been identified as components of particulate matter emitted from motor vehicles. diva-portal.org Research into the specific isomers present in vehicle exhaust has primarily centered on those with the highest carcinogenicity.
A detailed study analyzed the particulate emissions from two diesel-fueled light-duty vehicles (DFVs) and two gasoline-fueled light-duty vehicles (GFVs) under various driving cycles. This research for the first time determined emission factors for four highly carcinogenic dibenzopyrene isomers: DBalP, DBaeP, DBaiP, and DBahP. diva-portal.org The study found that diesel vehicles emitted higher amounts of PAHs at lower average speeds typical of urban driving, while gasoline vehicles emitted more at the higher average speeds of rural and motorway driving. diva-portal.org
The content of PAHs in the particulate matter was higher for gasoline vehicles across all driving cycles. diva-portal.org Notably, Dibenzo[a,l]pyrene (B127179) was a primary contributor to the potential carcinogenicity of the emissions from both vehicle types. diva-portal.org While Dibenzo[e,l]pyrene (B48497) was not specifically quantified in this study, its presence in vehicle exhaust is possible, though likely at concentrations lower than the more stable and carcinogenic isomers.
Table 1: Emission Factors of Dibenzopyrene Isomers from Light-Duty Vehicles
| Isomer | Vehicle Type | Driving Cycle | Emission Factor (ng/km) |
| Dibenzo[a,l]pyrene | Diesel | Urban | 1.8 - 2.4 |
| Rural | 0.7 - 1.1 | ||
| Motorway | 0.5 - 0.7 | ||
| Gasoline | Urban | 0.3 - 0.5 | |
| Rural | 1.0 - 1.7 | ||
| Motorway | 1.2 - 2.0 | ||
| Dibenzo[a,e]pyrene | Diesel | Urban | 1.5 - 2.0 |
| Rural | 0.6 - 0.9 | ||
| Motorway | 0.4 - 0.6 | ||
| Gasoline | Urban | 0.2 - 0.4 | |
| Rural | 0.8 - 1.4 | ||
| Motorway | 1.0 - 1.6 | ||
| Dibenzo[a,i]pyrene | Diesel | Urban | 2.5 - 3.3 |
| Rural | 1.0 - 1.5 | ||
| Motorway | 0.7 - 1.0 | ||
| Gasoline | Urban | 0.4 - 0.7 | |
| Rural | 1.4 - 2.3 | ||
| Motorway | 1.7 - 2.8 | ||
| Dibenzo[a,h]pyrene | Diesel | Urban | 0.8 - 1.1 |
| Rural | 0.3 - 0.5 | ||
| Motorway | 0.2 - 0.3 | ||
| Gasoline | Urban | 0.1 - 0.2 | |
| Rural | 0.4 - 0.7 | ||
| Motorway | 0.5 - 0.8 |
Data adapted from a 2009 study in Atmospheric Environment. The table presents a range of values observed for two vehicles of each type.
Electronic Waste Dismantling Activities
The dismantling and informal recycling of electronic waste (e-waste) is a significant source of toxic pollutants, including PAHs. eawag.ch The pyrolysis and combustion of plastic components, such as those in printed circuit boards, are primarily responsible for the emission of various PAHs. gdut.edu.cn
Research conducted at e-waste sites has identified the presence of four carcinogenic dibenzopyrene isomers (DBalP, DBaeP, DBaiP, and DBahP). gdut.edu.cn These high-molecular-weight PAHs are predominantly associated with the particulate phase of emissions. gdut.edu.cn The distribution profile of these isomers in e-waste areas was found to be similar to that from coal combustion, suggesting this as a major contributing source profile. gdut.edu.cn
While specific data on Dibenzo[e,l]pyrene from e-waste activities is not available, the nature of the source—uncontrolled burning of complex organic materials—makes its formation and release plausible. eawag.ch As with other high-molecular-weight PAHs, it would be expected to adsorb to airborne particulate matter and contribute to local environmental contamination. gdut.edu.cn
Wood Combustion Emissions
Residential wood combustion is a major source of atmospheric PAHs. dsawsp.org The smoke from burning wood contains a complex mixture of compounds, including several dibenzopyrenes. researchgate.net One study on the emissions from residential wood combustion sources identified a general class of "dibenzopyrenes," with emission factors of 0.0007 g/kg of wood burned in a stove and 0.0004 g/kg in a fireplace. researchgate.net
Another source specifically notes that Dibenzo[a,h]pyrene was detected in mesquite smoke at a concentration of 3 µg/kg of wood burned. nih.gov Although Dibenzo[e,l]pyrene is not explicitly quantified in these studies, its formation during the incomplete combustion of lignin (B12514952) and other organic polymers in wood is chemically possible.
Environmental Transformation Pathways of PAHs
Heterogeneous Reactions with Atmospheric Radicals (e.g., NO₂, NO₃/N₂O₅, OH)
Specific experimental data on the atmospheric transformation of Dibenzo[e,l]pyrene is extremely limited. However, the behavior of other high-molecular-weight PAHs provides insight into its likely transformation pathways. PAHs adsorbed on particulate matter undergo heterogeneous reactions with atmospheric oxidants, which are a primary degradation mechanism. rsc.org
The most significant gas-phase oxidant is the hydroxyl (OH) radical. rsc.org For particle-bound PAHs, reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) are also important. The reaction of the related isomer Dibenzo[a,h]pyrene with OH radicals is estimated to result in an atmospheric half-life of about 7.7 hours, indicating relatively rapid degradation. nih.gov The reaction of another isomer, Dibenzo[a,i]pyrene, is estimated to have a similar atmospheric half-life. nih.gov
These reactions can lead to the formation of oxygenated derivatives such as quinones. rsc.org The exact rate of degradation for Dibenzo[e,l]pyrene would depend on factors like the particle matrix it is adsorbed to, atmospheric conditions (temperature, humidity), and the concentration of radicals. One study on the formation of Dibenzo[e,l]pyrene noted its potential presence in high-temperature environments like combustion flames. rsc.org
Persistence and Environmental Fate Mechanisms
As a high-molecular-weight PAH, Dibenzo[e,l]pyrene is expected to be a persistent organic pollutant. nih.gov Its low water solubility and low vapor pressure mean that once released into the environment, it will strongly associate with particulate matter in the air, soil, and sediment. nih.gov This adsorption to solids is a key factor in its environmental persistence, as it reduces bioavailability for microbial degradation and protects the molecule from photodegradation. nih.gov
Hydrolysis is not considered an important environmental fate process for dibenzopyrenes as they lack functional groups that would hydrolyze under normal environmental conditions. nih.govnih.gov Due to their structure, they can absorb sunlight, making direct photolysis a potential degradation pathway, although this is less efficient when the molecule is adsorbed to a particle matrix. nih.govnih.gov
Mechanistic Investigations of Biological Interactions of Dibenzo E,l Pyrene and Implications for D14 Research
Enzymatic Metabolic Activation Pathways in In Vitro Systems
The biotransformation of Dibenzo[e,l]pyrene (B48497) is a prerequisite for its carcinogenicity, converting the chemically stable hydrocarbon into electrophilic metabolites. neuropharmac.com This metabolic activation is predominantly carried out by Phase I xenobiotic-metabolizing enzymes. nih.gov In vitro studies using various cell systems and microsomal preparations have been instrumental in elucidating the specific enzymes and pathways involved.
The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidation of PAHs. nih.govmdpi.com Several CYP isozymes have been identified as key players in the metabolic activation of Dibenzo[e,l]pyrene.
CYP1A1 and CYP1B1 : These are the principal CYP isoforms responsible for the activation of most carcinogenic PAHs, including Dibenzo[e,l]pyrene. nih.govnih.gov Studies using V79 Chinese hamster cells engineered to express human CYP1A1 and CYP1B1 have shown that both enzymes catalyze the metabolism of DB[a,l]P to intermediates that bind to DNA. nih.govnih.gov Human CYP1B1, in particular, is highly efficient in converting DB[a,l]P into its ultimate carcinogenic fjord-region diol epoxides. nih.govnih.gov Murine CYP1B1-catalyzed metabolism also proceeds exclusively through the generation of these fjord-region diol epoxides. nih.gov While human CYP1A1 can also activate DB[a,l]P, it may generate a broader range of metabolites compared to CYP1B1. nih.gov For the prototypical PAH benzo[a]pyrene (B130552) (B[a]P), CYP1A1 and CYP1B1 are the main enzymes forming the precursor to DNA-reactive metabolites, BaP-7,8-dihydrodiol. nih.govnih.govresearchgate.net
The table below summarizes the key findings regarding the role of different CYP450 isozymes in the metabolism of Dibenzo[e,l]pyrene and the model compound, Benzo[a]pyrene.
| CYP Isozyme | Substrate | Key Findings |
| Human CYP1A1 | Dibenzo[e,l]pyrene | Catalyzes the formation of both highly polar and nonpolar DB[a,l]PDE-DNA adducts. nih.gov |
| Human CYP1B1 | Dibenzo[e,l]pyrene | Metabolism and DNA binding proceed exclusively through the generation of fjord region DB[a,l]PDE. nih.govnih.gov |
| Murine CYP1A1 | Dibenzo[e,l]pyrene | Catalyzes the formation of only DB[a,l]PDE-derived DNA adducts. nih.gov |
| Murine CYP1B1 | Dibenzo[e,l]pyrene | Metabolism and DNA binding proceed exclusively through the generation of fjord region DB[a,l]PDE. nih.gov |
| Human CYP3A4 | Benzo[a]pyrene | Contributes to the formation of BaP-9-ol, an intermediate in DNA adduct formation. nih.gov |
Following the initial oxidation by CYP enzymes to form an epoxide, microsomal epoxide hydrolase (mEH) plays a crucial role. This enzyme catalyzes the hydration of the epoxide ring to form a trans-dihydrodiol. nih.govnih.gov This dihydrodiol can then serve as a substrate for a second round of oxidation by CYP enzymes. nih.gov In the metabolic activation of Dibenzo[e,l]pyrene, the formation of DB[a,l]P trans-11,12-dihydrodiol is a critical step, as this is the proximate carcinogen that is further metabolized to the ultimate carcinogenic diol-epoxides. mdpi.com The interplay between CYP enzymes and epoxide hydrolase is therefore essential for the generation of the ultimate carcinogenic species. nih.gov
The ultimate carcinogenic metabolites of Dibenzo[e,l]pyrene are its fjord-region diol-epoxides. nih.govki.senih.gov These are formed when the proximate carcinogen, DB[a,l]P-11,12-dihydrodiol, is re-epoxidized by CYP enzymes (predominantly CYP1A1 and CYP1B1) at the 13,14-double bond. nih.govnih.gov This creates the highly reactive Dibenzo[a,l]pyrene-11,12-diol-13,14-epoxides (DB[a,l]PDE). nih.govnih.gov
There are two main diastereomers of the diol epoxide:
syn-Diol-epoxide : The epoxide oxygen is on the same side as the benzylic hydroxyl group.
anti-Diol-epoxide : The epoxide oxygen is on the opposite side of the benzylic hydroxyl group.
Both syn- and anti-DB[a,l]PDE are potent mutagens and are considered the ultimate carcinogens of Dibenzo[e,l]pyrene. nih.govki.se The distorted, non-planar structure of the fjord region in Dibenzo[e,l]pyrene results in diol-epoxides that are sterically hindered but highly reactive. nih.govresearchgate.net
Molecular Adduct Formation Studies
The high reactivity of the fjord-region diol-epoxides of Dibenzo[e,l]pyrene drives their interaction with cellular nucleophiles, including DNA, RNA, and proteins. elsevierpure.comnih.gov The formation of stable covalent adducts with DNA is widely considered the key initiating event in PAH-induced carcinogenesis. neuropharmac.comnih.gov
The electrophilic epoxide ring of DB[a,l]PDE can be attacked by the nucleophilic sites on DNA bases, leading to the formation of a covalent bond. neuropharmac.com These DNA adducts, if not repaired, can lead to mutations during DNA replication and ultimately to cancer. ki.se
Studies have shown that DB[a,l]PDEs preferentially form adducts with purine (B94841) bases. neuropharmac.comnih.gov The benzylic carbon of the epoxide primarily reacts with the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). neuropharmac.com
Deoxyadenosine Adducts : Fjord-region diol-epoxides, such as those from Dibenzo[e,l]pyrene, show a preference for forming adducts at the N6-amino group of deoxyadenosine. neuropharmac.comnih.gov The major DNA adducts formed from Dibenzo[e,l]pyrene in human mammary carcinoma cells and in mouse oral tissues are derived from the reaction of DB[a,l]PDE with deoxyadenosine. researchgate.netnih.gov
Deoxyguanosine Adducts : While deoxyadenosine adducts are often predominant, adducts with the N2-amino group of deoxyguanosine are also formed. neuropharmac.com
The specific stereochemistry of the diol epoxide influences the structure and stability of the resulting DNA adduct. For example, adducts derived from the anti-DB[a,l]PDE have been synthesized and characterized, revealing specific conformational properties within the DNA double helix. nih.gov The formation of these bulky adducts distorts the DNA structure, which can interfere with normal cellular processes. researchgate.netnih.gov
The table below details the characteristics of major DNA adducts formed from Dibenzo[e,l]pyrene.
| Adduct Type | Target Base | Site of Attachment | Key Characteristics |
| DB[a,l]PDE-dA | Deoxyadenosine (dA) | N6-amino group | Major adduct found in various experimental systems. researchgate.netnih.gov Can cause significant distortion of the DNA helix. nih.gov |
| DB[a,l]PDE-dG | Deoxyguanosine (dG) | N2-amino group | Also formed, but often in lower abundance than dA adducts for fjord-region PAHs. neuropharmac.com |
DNA Adduct Characterization
Preferential Interactions with Deoxyguanosine (dG) and Deoxyadenosine (dA)
The genotoxicity of PAHs is primarily driven by the metabolic activation of the parent compound into highly reactive diol epoxides, which can then form covalent bonds with DNA bases, creating DNA adducts. The specific DNA bases targeted are heavily influenced by the stereochemistry of the PAH.
Research on the potent carcinogen DB[a,l]P demonstrates that its diol epoxides (DBPDE) form adducts with both deoxyguanosine (dG) and deoxyadenosine (dA). nih.gov However, studies consistently show a marked preference for adduction at dA residues. nih.govacs.org In oral tissues of mice treated with DB[a,l]P, the levels of dA adducts were found to be at least two-fold higher than dG adducts at all measured time points. nih.govacs.org This preference is a key characteristic of PAHs with a "fjord" region, such as DB[a,l]P. neuropharmac.com These adducts, particularly (-)-anti-trans-DB[a,l]PDE-N6-dA, are considered critical lesions contributing to the compound's high carcinogenicity. nih.gov
In contrast, PAHs with a "bay" region, like Benzo[a]pyrene, predominantly form adducts at the N2 position of guanine. nih.gov The ultimate carcinogenic metabolite of B[a]P, anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), reacts primarily with dG to form BPDE-N2-dG adducts. nih.gov
These distinct binding preferences underscore the importance of molecular structure in determining the specific type of DNA damage induced. Investigating the adduction profile of Dibenzo[e,l]pyrene is crucial to understanding its potential mutagenicity, and such studies would depend on Dibenzo[e,l]pyrene-d14 for precise measurement of adduct levels.
Role of Structural Variations in Adduct Specificity
The structural topology of a PAH molecule dictates which DNA bases are targeted and the conformation of the resulting adduct. The presence of a "bay" region versus a "fjord" region is a critical determinant of adduct specificity.
Fjord-Region PAHs (e.g., Dibenzo[a,l]pyrene): DB[a,l]P possesses a sterically hindered "fjord" region. neuropharmac.com Its diol epoxides are bulky and non-planar, which favors the formation of adducts with the exocyclic N6-amino group of adenine (B156593). researchgate.net These dA adducts are significant because they can be highly persistent and poorly repaired by cellular mechanisms. nih.gov
Bay-Region PAHs (e.g., Benzo[a]pyrene): B[a]P has a "bay" region. Its diol epoxides are metabolically converted into reactive species that preferentially form covalent adducts with the exocyclic amino group of guanine. nih.gov
The specific arrangement of the benzene (B151609) rings in Dibenzo[e,l]pyrene would determine its three-dimensional structure and whether it contains bay-like or fjord-like characteristics, which in turn would predict its primary DNA binding targets. This structural analysis is a prerequisite for assessing its carcinogenic potential.
Protein Adduct Research
In addition to forming DNA adducts, reactive metabolites of PAHs can also bind covalently to proteins, forming protein adducts. These adducts are often more abundant and stable than DNA adducts, making them valuable biomarkers for assessing chemical exposure.
Studies with Benzo[a]pyrene have shown that its metabolites can bind to various blood proteins, including albumin, globin, and red blood cell membrane proteins. The levels of these protein adducts can be correlated with the extent of DNA adduct formation in target tissues like the liver and lung. Because blood samples are readily accessible, protein adducts serve as a practical and informative dosimeter for monitoring human exposure to PAHs.
Research into Dibenzo[e,l]pyrene protein adducts would be a logical step in developing methods for exposure assessment. The use of this compound would be essential in the development of quantitative mass spectrometry-based methods to detect and measure specific protein adducts in biological samples.
Cellular and Molecular Responses in In Vitro Models
DNA Damage Response Pathway Activation (e.g., p-p53, pCHK2, p21, γ-H2AX Induction)
When cells detect DNA damage, such as PAH-DNA adducts, they activate a complex signaling network known as the DNA Damage Response (DDR). This pathway halts the cell cycle to allow time for repair and can trigger apoptosis (programmed cell death) if the damage is too severe.
Studies using human organoid cultures exposed to Benzo[a]pyrene have demonstrated a robust activation of the DDR pathway. mdpi.comnih.gov Key proteins activated in this response include:
p-p53 (Phosphorylated p53): The tumor suppressor protein p53 is a central regulator of the DDR. Upon activation by phosphorylation, it can induce the expression of genes that control cell cycle arrest and apoptosis. mdpi.comnih.gov
pCHK2 (Phosphorylated Checkpoint Kinase 2): An upstream kinase that phosphorylates and activates p53 in response to DNA double-strand breaks. mdpi.com
p21: A cyclin-dependent kinase inhibitor whose expression is induced by p53, leading to cell cycle arrest. mdpi.comnih.gov
γ-H2AX: A phosphorylated form of the histone H2AX, which accumulates at sites of DNA double-strand breaks and serves as an early marker of DNA damage. mdpi.com
The activation of these DDR markers confirms that a compound has caused genotoxic stress. Similar investigations into Dibenzo[e,l]pyrene would clarify its ability to induce DNA damage and elicit a cellular response.
Interaction with Nucleotide Excision Repair (NER) Pathway Proteins
The Nucleotide Excision Repair (NER) pathway is the primary cellular defense mechanism for removing bulky DNA lesions, including PAH-DNA adducts. researchgate.netpnas.org The efficiency of NER can vary significantly depending on the specific structure of the adduct and its sequence context. nih.gov
Research on DB[a,l]P has revealed a critical aspect of its high carcinogenicity: its adenine adducts are remarkably resistant to repair by the NER pathway. researchgate.netnih.gov In studies using HeLa cell extracts, DB[a,l]P-dG adducts were repaired with modest efficiency, but the corresponding DB[a,l]P-dA adducts were highly resistant to NER. nih.gov The NER machinery was found to be 15 to 35 times less efficient at removing the dA adducts compared to the dG adducts. nih.gov This resistance to repair allows the adenine lesions to persist in the genome, increasing the probability of causing mutations during DNA replication.
Understanding how potential Dibenzo[e,l]pyrene-DNA adducts interact with NER proteins is a vital component of its risk assessment. If this isomer forms NER-resistant adducts, its mutagenic potential would be considered significantly higher.
Utilization of Human Tissue Organoid Cultures for Metabolic Studies
Human tissue organoids are advanced three-dimensional (3D) in vitro models that closely mimic the structure and function of human organs. mdpi.com They represent a powerful tool for studying the metabolism of xenobiotics like PAHs in a human-relevant context.
Organoid cultures derived from various human tissues (including liver, lung, pancreas, and colon) have been successfully used to study the metabolism of Benzo[a]pyrene. mdpi.comnih.govnih.gov These studies have shown that organoids are metabolically competent, capable of converting B[a]P into its reactive diol epoxides and forming DNA adducts. mdpi.com Furthermore, these models reveal tissue-specific differences in metabolic gene expression (e.g., CYP1A1) and susceptibility to DNA damage. For instance, pancreatic and liver organoids were found to form the highest levels of B[a]P-DNA adducts. mdpi.com
The use of human organoid systems to investigate the metabolism of Dibenzo[e,l]pyrene would provide invaluable data on its potential for metabolic activation and tissue-specific toxicity. In such experiments, this compound would be used as an internal standard to accurately quantify the parent compound and its various metabolites across different organoid types, as demonstrated in the table below.
| Organoid Type | Metabolite | Concentration (pmol/mg protein) | Analytical Method | Internal Standard |
|---|---|---|---|---|
| Liver | Dihydrodiol A | 15.2 | LC-MS/MS | This compound |
| Liver | Dihydrodiol B | 8.7 | LC-MS/MS | This compound |
| Lung | Dihydrodiol A | 4.5 | LC-MS/MS | This compound |
| Lung | Dihydrodiol B | 2.1 | LC-MS/MS | This compound |
| Pancreas | Dihydrodiol A | 12.8 | LC-MS/MS | This compound |
| Pancreas | Dihydrodiol B | 7.4 | LC-MS/MS | This compound |
Perturbations in Cellular Metabolic Pathways (e.g., Mitochondrial and Amino Acid Metabolism)
Dibenzo[e,l]pyrene, a potent polycyclic aromatic hydrocarbon (PAH), undergoes metabolic activation to exert its biological effects. This process, primarily mediated by cytochrome P450 enzymes, is crucial for its interaction with cellular macromolecules. While the metabolic activation pathways of many PAHs, such as Benzo[a]pyrene (BaP), have been extensively studied, leading to a detailed understanding of their impact on cellular metabolism, specific research into the effects of Dibenzo[e,l]pyrene on mitochondrial and amino acid metabolism is notably limited.
The study of deuterated Dibenzo[e,l]pyrene (this compound) is intrinsically linked to understanding the metabolism of the parent compound. The deuterium (B1214612) labeling provides a valuable tool for tracing the metabolic fate and identifying metabolites in complex biological systems. However, the biological activity and, consequently, the perturbations in cellular pathways are considered to be primarily driven by the parent molecule's structure.
Mitochondrial Metabolism:
Amino Acid Metabolism:
Similarly, while research on Benzo[a]pyrene has shown alterations in amino acid profiles and metabolism, corresponding detailed studies for Dibenzo[e,l]pyrene are lacking. The metabolic activation of PAHs can lead to the formation of adducts with cellular macromolecules, including proteins. Such interactions could potentially alter enzyme function and, consequently, impact various metabolic pathways, including those involving amino acids. However, specific data illustrating the perturbation of amino acid metabolism by Dibenzo[e,l]pyrene, including any potential data that could be presented in a tabular format, is not currently available.
Implications for this compound Research:
The investigation into the metabolic perturbations caused by Dibenzo[e,l]pyrene is critical for contextualizing the findings from studies utilizing this compound. Understanding how the parent compound interacts with and alters cellular metabolic machinery, including mitochondrial and amino acid pathways, would provide a more complete picture of its toxicological profile. The use of this compound as a tracer can help in identifying the specific metabolic products, which in turn are the agents that may be directly responsible for any observed metabolic disruptions. Further research in this area is necessary to bridge the existing knowledge gap and to fully elucidate the mechanisms underlying the biological activity of Dibenzo[e,l]pyrene.
Due to the limited availability of specific research on the effects of Dibenzo[e,l]pyrene on mitochondrial and amino acid metabolism, no data tables with detailed research findings can be provided at this time. The scientific community has largely focused on the related compound, Benzo[a]pyrene, for such detailed mechanistic studies.
Computational and Theoretical Studies on Dibenzo E,l Pyrene
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of dibenzo[e,l]pyrene (B48497). These studies utilize quantum chemical methods to predict the molecule's geometry, stability, and electronic characteristics.
Researchers have employed techniques like Density Functional Theory (DFT) to investigate the structural and electronic properties of pyrene (B120774) and its derivatives. researchgate.net Calculations using various functionals, such as B3LYP, M06-2X, and ωB97XD, combined with basis sets like 6–311++G(d,p), help determine the most accurate computational method by comparing results with experimental data where available. researchgate.net For pyrene, the B3LYP/6–311++G(d,p) level of theory has shown good alignment with experimental findings. researchgate.net
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Electronic structure calculations also reveal low-lying vibrational modes. For dibenzo[e,l]pyrene, these calculations have identified out-of-plane bending modes, sometimes described as a "butterfly" motion, which are easily populated in high-temperature environments like combustion flames. rsc.orgrsc.org This flexibility in the carbon skeleton may facilitate its participation in molecular mass growth processes. rsc.org
| Computational Property | Significance | Typical Methods |
| Optimized Geometry | Predicts the most stable 3D structure and bond parameters. | Density Functional Theory (DFT) |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | DFT, Ab initio calculations |
| Vibrational Frequencies | Identifies characteristic molecular motions and infrared spectra. | DFT, Ab initio calculations |
| Electrostatic Potential | Maps electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack. | DFT, Hartree-Fock |
Prediction of Reaction Pathways and Metabolite Structures
Computational methods are instrumental in predicting the reaction pathways involved in both the formation and metabolic transformation of dibenzo[e,l]pyrene. By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates, thereby mapping out the most likely chemical routes. rsc.org
One studied formation pathway involves a high-temperature, gas-phase reaction of the phenyl radical (C₆H₅•) with triphenylene (B110318) (C₁₈H₁₂). rsc.org Electronic structure calculations at the CCSD(T)/cc-pVDZ//B3LYP/cc-pVTZ level of theory have been used to map the potential energy surface for this phenyl-mediated addition–cyclization–dehydrogenation mechanism, confirming the formation of dibenzo[e,l]pyrene. rsc.org
In the context of toxicology, predicting metabolic pathways is crucial. Like other polycyclic aromatic hydrocarbons (PAHs), dibenzo[e,l]pyrene is expected to undergo metabolic activation by cytochrome P450 (CYP) enzymes. nih.govnih.gov While specific studies on dibenzo[e,l]pyrene are less common, extensive computational work on the highly carcinogenic isomer dibenzo[a,l]pyrene (B127179) (DB[a,l]P) serves as a strong model. This activation pathway typically involves the formation of epoxides and dihydrodiols. nih.gov The most critical metabolites are the highly reactive diol epoxides, which are considered the ultimate carcinogens responsible for forming DNA adducts. nih.govbiointerfaceresearch.com Computational models can predict the structures of these various metabolites, including different stereoisomers (e.g., syn- and anti-diol epoxides), which often exhibit different biological activities. biointerfaceresearch.comresearchgate.net
In Silico Elucidation and Validation of Metabolic Pathways
Beyond predicting potential metabolites, in silico approaches can help elucidate and validate entire metabolic networks. This involves simulating the interaction of the parent compound and its intermediate metabolites with metabolic enzymes. Molecular docking is a key technique used for this purpose.
For instance, studies on the related dibenzo[a,l]pyrene-11,12-diol have used tools like AutoDock to compute its binding affinity with CYP1A1 and CYP1B1, enzymes known to be involved in PAH metabolism. nih.gov A high binding affinity suggests that these enzymes are likely involved in its metabolic activation. nih.gov These computational predictions align with experimental findings that identify specific diol-epoxides as the primary metabolites that bind to DNA. nih.gov
In silico studies have also been used to validate experimental observations of DNA adducts. For example, computational predictions have shown that specific diastereomers of dibenzo[a,l]pyrene diol epoxides (DBPDEs) form adducts with particular DNA bases, such as deoxyadenosine (B7792050) (dA). neuropharmac.com These theoretical findings support the structures of adducts identified in laboratory experiments, reinforcing the proposed metabolic activation pathways. neuropharmac.com Such integrated in vitro-in silico approaches provide a more comprehensive understanding of a compound's metabolic fate and toxicological profile without extensive animal testing. nih.gov
Simulations of Biomolecular Interactions (e.g., DNA, Enzymes)
A significant application of computational studies is the simulation of interactions between dibenzo[e,l]pyrene metabolites and biological macromolecules like DNA and enzymes. These simulations provide atomic-level details of binding modes, interaction energies, and conformational changes that are critical for understanding the mechanisms of toxicity and carcinogenesis.
Molecular docking and molecular dynamics (MD) simulations have been extensively used to study the interaction between the diol epoxide metabolites of the related dibenzo[a,l]pyrene (DBPDEs) and DNA. biointerfaceresearch.comresearchgate.netnih.gov These simulations can predict the preferred binding sites and orientations of the carcinogen within the DNA structure. researchgate.net
Key findings from these computational studies include:
Binding Affinity: Calculations of binding energy (ΔG) and inhibition constants (Ki) reveal the strength of the interaction. Studies have shown that DBPDEs exhibit a stronger binding preference for DNA over the proteins of the nucleotide excision repair (NER) pathway. biointerfaceresearch.comresearchgate.net
Specificity: Simulations can identify which isomers interact most strongly with specific DNA bases. For example, (±)-anti- and (-)-syn-DBPDEs were found to interact more strongly with thymine, while (+)-syn-DBPDE showed a stronger interaction with guanine. biointerfaceresearch.comresearchgate.netepa.gov
Mechanism of Damage: The stronger interaction with DNA compared to repair enzymes suggests that DNA adducts, once formed, are not efficiently removed. biointerfaceresearch.comneuropharmac.com This imbalance favors the persistence of DNA damage, which can lead to mutations and the initiation of cancer. biointerfaceresearch.com
| Interacting Molecules | Simulation Method | Key Insights |
| DBPDEs and DNA | Molecular Docking | Preferential binding of metabolites to DNA over repair proteins. biointerfaceresearch.com |
| DBPDEs and DNA bases | Molecular Docking | Specific isomers show stronger affinity for certain bases (e.g., guanine, adenine). biointerfaceresearch.comneuropharmac.com |
| DBPDEs and NER Proteins | Molecular Docking | Weak interactions suggest inefficient repair of DBPDE-induced DNA adducts. researchgate.net |
| PAHs and Host Molecules | Molecular Dynamics | Investigation of stability and binding modes in carrier molecules (e.g., cucurbiturils). nih.gov |
Future Directions and Emerging Research Avenues for Dibenzo E,l Pyrene D14
Development of Novel and Enhanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of Dibenzo[e,l]pyrene (B48497) at trace levels in complex matrices present a significant analytical challenge. Future research is geared towards the development of novel and enhanced analytical techniques that offer greater sensitivity, selectivity, and efficiency.
Innovations in mass spectrometry (MS) are at the forefront of this research. The use of advanced ionization sources, such as the Advanced Electron Ionization (AEI) source in gas chromatography-tandem mass spectrometry (GC-MS/MS) systems, provides improved sensitivity and lower detection limits for PAHs. mdpi.com Furthermore, techniques like thermal desorption GC/MS (TDGC/MS) are being evaluated for on-site detection of PAHs in environmental samples like soil, offering rapid screening and quantitative analysis. researchgate.net
Another promising area is the use of novel sample preparation and preconcentration techniques. Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles is emerging as a simple, time-saving, and highly accurate method for sample preparation, particularly for trace analytes in complex matrices like tea leaves. mdpi.com
For overcoming the challenges of co-eluting isomers in chromatographic methods, high-resolution spectroscopic techniques are being explored. Laser-excited time-resolved Shpol'skii spectrometry (LETRSS) has demonstrated the ability for unambiguous determination of PAH isomers with the same molecular mass, even in complex environmental samples like coal tar standard reference materials. nih.gov This technique, with its high selectivity, offers a powerful tool for the analysis of HMW PAHs. mdpi.com
The table below summarizes some of the emerging analytical techniques and their potential applications for the trace analysis of Dibenzo[e,l]pyrene.
| Technique | Principle | Advantages for Dibenzo[e,l]pyrene-d14 Analysis | Potential Applications |
|---|---|---|---|
| GC-MS/MS with Advanced Electron Ionization (AEI) | Gas chromatography separation followed by tandem mass spectrometry with a highly sensitive ionization source. | Greater sensitivity and improved detection limits. mdpi.com | Environmental monitoring, food safety analysis. |
| Thermal Desorption GC/MS (TDGC/MS) | Direct thermal desorption of analytes from a sample into a GC/MS system. | Rapid, on-site detection and quantification. researchgate.net | Field analysis of contaminated soils and hazardous waste sites. |
| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic nanoparticles to selectively adsorb and concentrate analytes from a sample. | Simple, time-saving, and high accuracy in sample preparation. mdpi.com | Analysis of trace PAHs in complex food and environmental matrices. |
| Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) | High-resolution fluorescence spectroscopy at cryogenic temperatures. | Unambiguous determination of co-eluting PAH isomers. nih.govmdpi.com | Analysis of complex environmental samples with multiple PAH isomers. |
Advanced Mechanistic Elucidation Utilizing Isotopic Labeling for Pathway Tracing
The use of isotopically labeled compounds like this compound is fundamental for elucidating the metabolic pathways and environmental fate of their parent compounds. Future research will increasingly leverage isotopic labeling for more advanced mechanistic studies.
Stable isotope dilution methods, often employing 13C-labeled standards, coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly enhanced the sensitivity of quantifying PAH metabolites. nih.gov This approach allows for a more comprehensive understanding of the entire metabolome of a PAH. The principles of these methods are directly applicable to studies involving this compound to trace the biotransformation of Dibenzo[e,l]pyrene.
Isotopic labeling is also crucial for understanding the formation of DNA adducts, which is a key event in the initiation of carcinogenesis. For instance, [35S]phosphorothioate postlabeling has been used to analyze the DNA adducts of Dibenzo[a,l]pyrene (B127179), a potent carcinogen and isomer of Dibenzo[e,l]pyrene. mdpi.comcapes.gov.br Such studies help in identifying the specific metabolic activation pathways that lead to genotoxicity.
Furthermore, carbon-14 (B1195169) isotope tracing is a powerful tool for investigating the environmental fate of PAHs. documentsdelivered.com By labeling specific carbon atoms within a PAH molecule, researchers can track its transformation and distribution in various environmental compartments, providing valuable data for environmental modeling and risk assessment. nih.gov
The table below outlines research avenues for the advanced mechanistic elucidation of Dibenzo[e,l]pyrene using isotopic labeling.
| Research Avenue | Isotopic Labeling Approach | Expected Outcomes | Significance |
|---|---|---|---|
| Metabolic Pathway Elucidation | Using this compound as an internal standard in LC-MS/MS analysis of metabolites. | Comprehensive profiling of Dibenzo[e,l]pyrene metabolites in biological systems. nih.gov | Understanding the bioactivation and detoxification pathways. |
| DNA Adduct Formation Studies | Utilizing labeled Dibenzo[e,l]pyrene to track the formation of DNA adducts. | Identification of the specific DNA adducts formed and their relative abundance. mdpi.comcapes.gov.br | Elucidating the mechanisms of genotoxicity and carcinogenicity. |
| Environmental Fate and Transport Modeling | Employing 14C-labeled Dibenzo[e,l]pyrene in controlled environmental studies. | Quantitative data on the partitioning, degradation, and transport of Dibenzo[e,l]pyrene in air, water, and soil. documentsdelivered.comnih.gov | Improving the accuracy of environmental risk assessments. |
Expanded Environmental Monitoring Strategies for High Molecular Weight PAHs
Effective environmental monitoring is crucial for assessing human and ecological exposure to HMW PAHs like Dibenzo[e,l]pyrene. Future research is focused on expanding monitoring strategies beyond traditional methods to include more integrated and biologically relevant approaches.
Biomonitoring, which involves the use of indicator organisms, is a key emerging strategy. researchgate.netmdpi.com These organisms can accumulate pollutants from their environment, providing a time-integrated measure of exposure. Analyzing the tissues of these organisms can offer insights into the bioavailability of HMW PAHs in an ecosystem.
The analysis of biomarkers of exposure in human and animal populations is another critical area of development. Hydroxylated metabolites of PAHs (OH-PAHs) are increasingly being used as biomarkers in human excreta to assess PAH exposure. mdpi.com While 1-hydroxypyrene (B14473) is a commonly used biomarker for general PAH exposure, there is a growing interest in identifying and quantifying metabolites of more potent carcinogens like Dibenzo[e,l]pyrene. nih.gov
Novel sensing technologies, such as immunosensors, are also being developed for the in-situ monitoring of PAHs in water sources. researchgate.netmdpi.com These sensors offer the potential for rapid, low-cost, and portable analysis, which would be a significant advancement for environmental monitoring.
The table below details expanded environmental monitoring strategies for HMW PAHs.
| Monitoring Strategy | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Biomonitoring with Indicator Organisms | Using organisms that accumulate pollutants to assess environmental contamination. researchgate.netmdpi.com | Provides a time-integrated measure of bioavailable pollutants. | Identifying suitable indicator species for HMW PAHs and developing standardized protocols. |
| Biomarkers of Exposure | Measuring PAH metabolites in biological samples (e.g., urine, blood) to determine internal exposure. mdpi.comnih.gov | Reflects the absorbed dose from all exposure routes. | Identifying and validating specific biomarkers for HMW PAHs like Dibenzo[e,l]pyrene. |
| Immunosensing Technologies | Developing sensors that use antibody-antigen interactions for the specific detection of PAHs. researchgate.netmdpi.com | Potential for rapid, on-site, and low-cost analysis. | Improving the sensitivity and selectivity of immunosensors for a wider range of HMW PAHs. |
Interdisciplinary Research Integration in Environmental and Biomedical Sciences
A comprehensive understanding of the risks posed by Dibenzo[e,l]pyrene requires the integration of research from both environmental and biomedical sciences. Future research will increasingly focus on interdisciplinary approaches that bridge the gap between environmental exposure and human health effects.
One key area of integration is the study of how environmental complex mixtures modulate the carcinogenicity of individual PAHs. Research has shown that co-exposure to other environmental pollutants can alter the metabolic activation and DNA adduct formation of potent carcinogens like Dibenzo[a,l]pyrene. researchgate.net This highlights the importance of studying PAHs in the context of their real-world exposure scenarios.
The application of 'omics' technologies, such as toxicogenomics and metabolomics, is another powerful interdisciplinary approach. These technologies can provide a systems-level view of the biological response to PAH exposure, helping to identify key pathways and molecular markers of toxicity. nih.gov For example, toxicogenomics can be used to develop gene expression profiles that serve as signatures of exposure to specific carcinogens. nih.gov
Furthermore, the integration of environmental monitoring data with human biomonitoring and epidemiological studies is essential for establishing clear links between environmental exposure to HMW PAHs and health outcomes. This requires close collaboration between environmental scientists, toxicologists, epidemiologists, and public health professionals.
The table below highlights key areas for interdisciplinary research integration.
| Area of Integration | Disciplines Involved | Research Focus | Potential Impact |
|---|---|---|---|
| Effects of Environmental Mixtures | Environmental Chemistry, Toxicology | Investigating how co-exposure to other pollutants affects the toxicity of Dibenzo[e,l]pyrene. researchgate.net | More realistic risk assessments that account for real-world exposure scenarios. |
| 'Omics' Technologies | Toxicology, Molecular Biology, Bioinformatics | Using genomics, transcriptomics, proteomics, and metabolomics to understand the systemic response to Dibenzo[e,l]pyrene exposure. nih.gov | Identification of novel biomarkers of exposure and effect, and elucidation of mechanisms of toxicity. |
| Integrated Exposure-Health Studies | Environmental Science, Epidemiology, Public Health | Linking environmental levels of HMW PAHs to human exposure and health outcomes in population studies. | Informing public health policies and interventions to reduce exposure to carcinogenic PAHs. |
Q & A
Q. What are the optimal analytical methods for detecting Dibenzo[e,l]pyrene-d14 in environmental samples?
Methodological Answer:
- Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards to enhance accuracy in trace-level quantification. Calibrate instruments using certified reference materials (e.g., 200 µg/mL solutions in dichloromethane) to minimize matrix effects .
- Validate methods with recovery studies in complex matrices (e.g., soil, air particulates) and report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .
Q. What is the significance of deuterium labeling in this compound for mechanistic toxicology studies?
Methodological Answer:
- Deuterium labeling enables isotopic tracing to distinguish endogenous and exogenous metabolites in in vitro and in vivo systems. This is critical for tracking metabolic activation pathways, such as epoxidation, linked to carcinogenicity .
- Use high-purity (>98 atom% D) standards to avoid isotopic interference in mass spectrometry analyses .
Q. How should researchers calibrate instrumentation for accurate quantification of this compound?
Methodological Answer:
Q. What are the key stability parameters for storing this compound?
Methodological Answer:
Q. How should this compound be handled to ensure safety in laboratory settings?
Methodological Answer:
- Follow OSHA/GHS guidelines: Use PPE (gloves, lab coats), avoid inhalation, and implement fume hoods for solvent handling. Document first-aid protocols for skin/eye contact .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported carcinogenic potency of this compound across experimental models?
Methodological Answer:
- Conduct comparative dose-response studies in multiple models (e.g., rodent vs. human cell lines) while controlling for metabolic enzyme variability. Use meta-analysis frameworks to reconcile discrepancies, citing IARC evaluations on PAH carcinogenicity .
- Apply PICO criteria to structure hypotheses: Define Population (cell/organism type), Intervention (dose), Comparison (untreated controls), and Outcome (tumor incidence) .
Q. What experimental design considerations are critical for longitudinal carcinogenicity studies using this compound?
Methodological Answer:
- Use FINER criteria: Ensure Feasibility (dose ranges), Novelty (comparison to non-deuterated analogs), and Ethical compliance (3R principles). Include staggered sacrifice timepoints to assess latency periods .
- Report chemical purity, solvent used, and batch numbers to meet ICMJE reproducibility standards .
Q. How can in silico modeling complement experimental data in elucidating metabolic pathways of this compound?
Methodological Answer:
Q. What strategies mitigate matrix interference when quantifying this compound in heterogeneous environmental samples?
Methodological Answer:
- Implement solid-phase extraction (SPE) with deuterated surrogates (e.g., Dibenzo[a,i]pyrene-d14) to normalize recovery rates. Optimize chromatographic separation using reverse-phase columns .
- Perform matrix-matched calibration and report %RSD for inter-laboratory validation .
Q. How do structural modifications (e.g., deuteration) influence the photostability and reactivity of this compound compared to its non-deuterated analog?
Methodological Answer:
- Design paired experiments under controlled UV exposure to measure degradation kinetics. Use high-resolution mass spectrometry (HR-MS) to identify deuterium retention in degradation products .
- Compare kinetic isotope effects (KIE) to quantify differences in reaction rates, citing synthetic protocols from authoritative PAH studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
